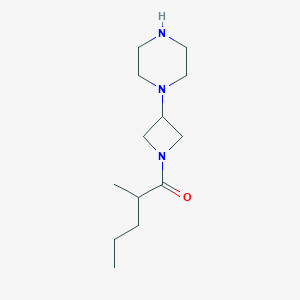
2-Methyl-1-(3-(piperazin-1-yl)azetidin-1-yl)pentan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-1-[3-(piperazin-1-yl)azetidin-1-yl]pentan-1-one is a synthetic compound that belongs to the class of piperazine derivatives. These compounds are known for their wide range of biological activities, including antiviral, antipsychotic, antimicrobial, and anti-HIV-1 properties . The unique structure of 2-methyl-1-[3-(piperazin-1-yl)azetidin-1-yl]pentan-1-one makes it a subject of interest in various fields of scientific research.
準備方法
The synthesis of 2-methyl-1-[3-(piperazin-1-yl)azetidin-1-yl]pentan-1-one typically involves a multi-step procedure. One common method includes the reaction of 1-methylpiperazine with an appropriate azetidine derivative under controlled conditions . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .
化学反応の分析
2-methyl-1-[3-(piperazin-1-yl)azetidin-1-yl]pentan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . Substitution reactions often involve nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
科学的研究の応用
2-methyl-1-[3-(piperazin-1-yl)azetidin-1-yl]pentan-1-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it is studied for its potential antimicrobial and antiviral properties . In medicine, it is being explored for its potential use as an antipsychotic and anti-HIV-1 agent . Additionally, in the industry, it is used in the development of new materials and as a catalyst in various chemical reactions .
作用機序
The mechanism of action of 2-methyl-1-[3-(piperazin-1-yl)azetidin-1-yl]pentan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes . The exact molecular targets and pathways involved can vary depending on the specific application and context of use. For example, as an antipsychotic, it may interact with dopamine and serotonin receptors .
類似化合物との比較
2-methyl-1-[3-(piperazin-1-yl)azetidin-1-yl]pentan-1-one can be compared with other similar compounds such as 3-(piperazin-1-yl)-1,2-benzothiazole derivatives and 1-methylpiperazine . These compounds share some structural similarities but differ in their specific functional groups and biological activities. The uniqueness of 2-methyl-1-[3-(piperazin-1-yl)azetidin-1-yl]pentan-1-one lies in its specific combination of the piperazine and azetidine moieties, which contribute to its distinct biological properties .
特性
分子式 |
C13H25N3O |
|---|---|
分子量 |
239.36 g/mol |
IUPAC名 |
2-methyl-1-(3-piperazin-1-ylazetidin-1-yl)pentan-1-one |
InChI |
InChI=1S/C13H25N3O/c1-3-4-11(2)13(17)16-9-12(10-16)15-7-5-14-6-8-15/h11-12,14H,3-10H2,1-2H3 |
InChIキー |
VUVIOJYXSRGMNS-UHFFFAOYSA-N |
正規SMILES |
CCCC(C)C(=O)N1CC(C1)N2CCNCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


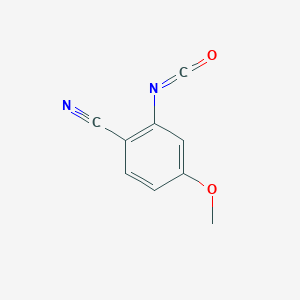

![1-[(Oxolan-3-yl)methyl]piperidin-4-aminedihydrochloride](/img/structure/B13521975.png)
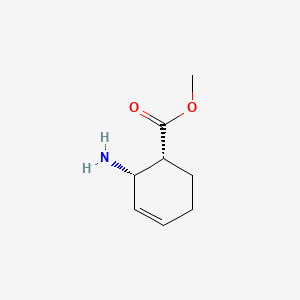
![{5-Phenyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol](/img/structure/B13521979.png)


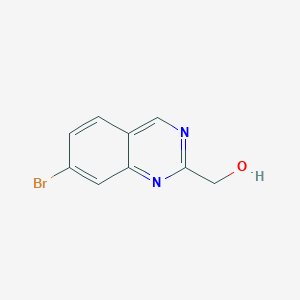
![tert-butyl N-[2-(trifluoroacetyl)phenyl]carbamate](/img/structure/B13521992.png)
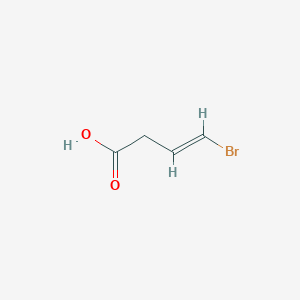
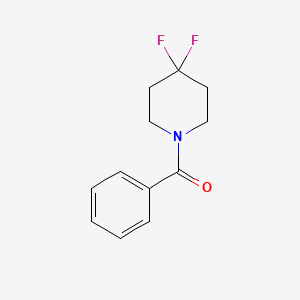
![o-(Benzo[b]thiophen-3-ylmethyl)hydroxylamine](/img/structure/B13522029.png)
![1-Azaspiro[3.3]heptane-2-carboxylic acid](/img/structure/B13522035.png)
amino}-2-(3,5-dichlorophenyl)acetic acid](/img/structure/B13522053.png)
